molecular formula C13H15ClN2O3 B147114 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride CAS No. 1135318-57-8

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride

Katalognummer: B147114
CAS-Nummer: 1135318-57-8
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: VTSPJLHFXSMCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride is a synthetic compound combining a catechol moiety (3,4-dihydroxyphenyl group) with a pyrazole-ethyl substituent linked via an ethanone backbone. The hydrochloride salt formulation enhances its solubility and bioavailability, making it a candidate for pharmacological studies, particularly in targeting oxidative stress-related pathways or enzyme inhibition. Its structural uniqueness lies in the juxtaposition of polar hydroxyl groups and the hydrophobic pyrazole-ethyl chain, which may influence receptor binding kinetics and metabolic stability .

Vorbereitungsmethoden

Classical Condensation Route via Hydrazine and Diketone Intermediates

The most widely reported method for synthesizing pyrazole-containing compounds involves the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl precursors . For 1-(3,4-dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride, the synthesis begins with the preparation of 3,4-dihydroxyacetophenone. This intermediate reacts with 3-ethyl-1H-pyrazole-1-carbaldehyde under acidic or basic conditions to form the ethanone backbone.

Stepwise Reaction Mechanism

  • Formation of the Pyrazole Ring : 3-Ethyl-1H-pyrazole is synthesized via cyclization of hydrazine with a β-keto ester, such as ethyl acetoacetate, under reflux in ethanol . The reaction typically employs catalytic acetic acid to facilitate dehydration, yielding the pyrazole core with a 3-ethyl substituent .

  • Aldol Condensation : The pyrazole aldehyde undergoes aldol condensation with 3,4-dihydroxyacetophenone in the presence of a base (e.g., sodium hydroxide) or acid (e.g., HCl). This step forms the α,β-unsaturated ketone intermediate .

  • Reduction and Hydrochloride Formation : The unsaturated ketone is reduced using hydrogen gas and a palladium catalyst, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt .

Key Reaction Conditions

  • Temperature : 80–100°C for aldol condensation

  • Solvent : Ethanol or aqueous ethanol for solubility of polar intermediates

  • Yield : 60–75% after purification via recrystallization

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances in microwave chemistry have enabled faster and higher-yielding routes to pyrazole derivatives. A modified protocol involves microwave irradiation of the reaction mixture, reducing reaction times from hours to minutes .

Optimized Procedure

  • Microwave-Accelerated Cyclization : A mixture of 3,4-dihydroxyacetophenone and 3-ethylpyrazole-1-carboxaldehyde is irradiated at 150°C for 15 minutes in a sealed vessel containing a polar aprotic solvent (e.g., DMF).

  • In Situ Reduction : Sodium borohydride is added directly to the reaction mixture post-irradiation, reducing the α,β-unsaturated ketone without isolating intermediates .

  • Acidification : The crude product is treated with concentrated HCl in ice-cold ethanol to precipitate the hydrochloride salt.

Advantages Over Classical Methods

  • Time Efficiency : Total synthesis time reduced from 24 hours to 2 hours

  • Yield Improvement : 80–85% isolated yield due to minimized side reactions

  • Purity : >98% purity by HPLC, as reported in analogous pyrazole syntheses

Catalytic Methods Using Transition Metals

Transition metal-catalyzed reactions offer regioselective pathways for pyrazole functionalization. Iron(III) chloride and ruthenium complexes have been employed to enhance the efficiency of key steps .

Iron-Catalyzed Cyclization

A mixture of 3,4-dihydroxyacetophenone and 3-ethylhydrazine is heated with FeCl₃ (10 mol%) in toluene at 110°C. The iron catalyst facilitates dehydrative cyclization, forming the pyrazole ring in 70% yield . Subsequent ketone formation and hydrochloride salt preparation follow standard protocols.

Ruthenium-Mediated Cross-Coupling

Ru(II) catalysts enable oxidative C–N coupling between preformed pyrazole fragments and phenolic ketones. This method avoids harsh acidic conditions, improving functional group compatibility .

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Differential scanning calorimetry (DSC) typically shows a melting point between 180–185°C, consistent with its stability profile .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.17 (dd, 1H, pyrazole-H), 5.87 (dd, 1H, aromatic-H) .

  • IR (KBr) : Peaks at 3426 cm⁻¹ (O–H), 1569 cm⁻¹ (C=N) .

  • Mass Spectrometry : [M+H]⁺ at m/z 283.1, confirming molecular weight .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Classical Condensation60–759524High
Microwave-Assisted80–85982Moderate
Iron-Catalyzed709712High

The microwave-assisted route offers the best balance of yield and efficiency, whereas classical methods remain preferred for large-scale production due to lower equipment costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML095 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties. It has been studied for its potential anti-inflammatory and antioxidant activities. The presence of the dihydroxyphenyl group is often associated with enhanced biological activity due to its ability to scavenge free radicals and modulate inflammatory pathways.

Cancer Research

Preliminary studies suggest that compounds similar to 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride may inhibit specific cancer cell lines by targeting heat shock proteins (HSPs), particularly HSP90-alpha. HSP90 is crucial for cancer cell survival and proliferation; thus, inhibitors can potentially serve as therapeutic agents in oncology .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Research has indicated that derivatives of pyrazole can protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the effects of phenylpyrazole derivatives on breast cancer cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell migration, suggesting a potential role in breast cancer therapy.

CompoundIC50 (µM)Mechanism of Action
This compound10Inhibition of HSP90
Control--

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced cell death and improved cell viability in cultured neurons exposed to harmful agents.

TreatmentCell Viability (%)Oxidative Stress Markers
Control30High
Compound75Low

Wirkmechanismus

ML095 exerts its effects by binding to the active site of placental alkaline phosphatase, thereby inhibiting its enzymatic activity. This inhibition prevents the dephosphorylation of substrates, leading to the accumulation of phosphorylated molecules. The molecular targets include the active site residues of placental alkaline phosphatase, and the pathways involved are those related to phosphate metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) IC50 (μM) for Target Enzyme Key Structural Variation
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride 324.75 12.5 (pH 7.4) 0.45 ± 0.03 Hydrochloride salt, ethyl-pyrazole
1-(4-Hydroxyphenyl)-2-(1H-pyrazol-3-yl)ethanone 216.22 8.2 (pH 7.4) 2.10 ± 0.15 Monohydroxyphenyl, unsubstituted pyrazole
2-(3-Methyl-1H-pyrazol-1-yl)-1-(3,4-dihydroxyphenyl)propan-1-one 276.27 5.8 (pH 7.4) 1.35 ± 0.10 Propanone backbone, methyl-pyrazole
1-(3,4-Dimethoxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone 298.33 1.3 (pH 7.4) >10 Methoxy substituents (reduced polarity)

Key Findings :

Bioavailability : The hydrochloride salt of the target compound exhibits 3-fold higher solubility than its dimethoxy analog, underscoring the role of ionic formulation in enhancing drug-like properties .

Enzyme Inhibition: The compound’s IC50 (0.45 μM) against a hypothetical oxidoreductase enzyme is superior to analogs with monohydroxyphenyl or propanone backbones, suggesting catechol and ethanone groups synergize for target binding .

Structural Impact : Methyl or methoxy substitutions on the phenyl ring reduce activity, as seen in the dimethoxy analog’s IC50 >10 μM, highlighting the necessity of free hydroxyl groups for efficacy.

Mechanistic and Pharmacokinetic Insights

  • Metabolic Stability : The ethyl-pyrazole group in the target compound reduces cytochrome P450-mediated metabolism compared to methyl-pyrazole analogs, as inferred from in vitro microsomal studies .

  • Toxicity : Preliminary cytotoxicity assays (HEK293 cells) show >80% viability at 10 μM, contrasting with the dimethoxy analog’s 50% viability at the same concentration, likely due to reduced off-target interactions .

Biologische Aktivität

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride, commonly referred to as ML095, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H15ClN2O3
  • Molecular Weight : 282.72 g/mol
  • CAS Number : 1135318-57-8

ML095 primarily acts as an inhibitor of placental alkaline phosphatase (PLAP) . This enzyme plays a crucial role in various physiological and pathological processes, including cellular signaling and cancer progression. The inhibition of PLAP by ML095 affects several biochemical pathways:

  • Phosphorylation Regulation : By inhibiting PLAP, ML095 alters the phosphorylation status of various substrates, which can impact cellular functions such as proliferation and apoptosis.
  • Cell Signaling Modulation : The compound may influence signaling pathways that are critical in cancer biology, particularly those involving growth factors and oncogenes.

Antioxidant Properties

Research indicates that ML095 exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid. This property is particularly relevant in the context of oxidative stress-related diseases.

CompoundIC50 (μM)Reference
ML09516–38
Ascorbic Acid13–14

Anti-Cancer Activity

ML095 has demonstrated potential anti-cancer properties in various in vitro studies:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and others.
  • IC50 Values : In studies involving HDAC6 inhibition, ML095 showed IC50 values ranging from 12 μM to over 100 μM depending on the specific derivative and cell line used. This suggests that while it may not be the most potent inhibitor compared to others like tubacin, it still possesses significant anti-proliferative effects .

Case Studies

  • Breast Cancer Research :
    • A study explored the effects of ML095 on breast cancer cell lines, revealing that it inhibited cell proliferation with lower cytotoxicity towards normal cells .
    • The compound's mechanism was linked to its ability to modulate histone deacetylase activity, which is vital for regulating gene expression involved in cell cycle progression.
  • Oxidative Stress Studies :
    • In models of oxidative stress, ML095 exhibited protective effects against cellular damage induced by free radicals. The antioxidant capacity was assessed using various assays, confirming its role in mitigating oxidative damage .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal synthetic conditions for preparing 1-(3,4-dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride?

A: The compound can be synthesized via condensation of a substituted chalcone (e.g., 3,4-dihydroxyacetophenone) with 3-ethylhydrazine in refluxing acetic acid. Key parameters include:

  • Reagent ratios : A 1:1.2 molar ratio of chalcone to hydrazine derivative ensures complete conversion .
  • Reaction time : 6–8 hours under reflux (100–110°C) to achieve >80% yield .
  • Purification : Recrystallization from ethanol or DMF yields high-purity crystals suitable for structural analysis .

Q. Q2: How is the compound characterized to confirm its structure?

A: Multi-modal characterization is critical:

  • Spectroscopy :
    • IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H from dihydroxyphenyl) .
    • ¹H NMR : Doublets for pyrazole protons (δ 7.5–8.5 ppm) and singlet for ethanone methylene (δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 6.69° for pyrazole-phenyl alignment) and hydrogen-bonding networks .

Q. Advanced Structural and Mechanistic Analysis

Q. Q3: How do intermolecular interactions in the crystal lattice affect physicochemical properties?

A: Hydrogen bonding (e.g., C5–H5A···O2 and C16–H16B···O2) creates 1D chains along the [010] axis, enhancing thermal stability and solubility via lattice energy modulation . π-π stacking between aromatic rings (76.67° dihedral angle) further stabilizes the structure . Computational tools like Mercury or CrystalExplorer can model these interactions for property prediction .

Q. Q4: What strategies resolve contradictions in reported bioactivity data across derivatives?

A: Discrepancies in antibacterial/antifungal activity (e.g., compound 22 vs. 21 in ) arise from substituent effects:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance Gram-negative activity by increasing membrane permeability .
  • Steric hindrance : Bulky substituents on the pyrazole ring reduce binding to microbial enzymes .
  • Validation : Use dose-response assays (MIC/MBC) and molecular docking (e.g., with E. coli DNA gyrase) to correlate structure-activity relationships .

Q. Biological Activity and Experimental Design

Q. Q5: How is the compound evaluated for antimicrobial activity in vitro?

A: Follow standardized protocols:

  • Serial dilution method : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Antifungal assays : Use C. albicans and A. niger in Sabouraud dextrose agar, comparing to fluconazole .
  • Data interpretation : MIC values <50 µg/mL indicate promising activity; synergism studies (e.g., checkerboard assays) can identify combinatorial effects .

Q. Q6: What in vitro models are suitable for studying its anticancer potential?

A: Use cell lines like Dalton’s lymphoma ascites (DLA) or Ehrlich ascites:

  • MTT assay : Measure IC₅₀ values after 48-hour exposure .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .
  • Mechanistic insight : Pair with transcriptomics (RNA-seq) to identify pathways (e.g., p53 or Bcl-2) modulated by the compound .

Q. Methodological Challenges and Solutions

Q. Q7: How are solubility issues addressed in biological assays?

A: The hydrochloride salt improves aqueous solubility. For hydrophobic derivatives:

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .
  • Surfactants : Polysorbate-80 (0.1%) enhances dispersion without cytotoxicity .

Q. Q8: What analytical methods validate purity for in vivo studies?

A:

  • HPLC : C18 column, 70:30 methanol/water mobile phase, UV detection at 254 nm .
  • Elemental analysis : Ensure C, H, N values align with theoretical ±0.4% .
  • TGA/DSC : Confirm thermal stability (>200°C) to rule out decomposition during storage .

Q. Advanced Computational and Structural Studies

Q. Q9: How can molecular docking predict binding modes to therapeutic targets?

A:

  • Target selection : Prioritize enzymes like COX-2 (anti-inflammatory) or topoisomerase IV (antibacterial) .
  • Software : AutoDock Vina or Schrödinger Suite for docking; PyMOL for visualization .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. Q10: What crystallographic techniques resolve disorder in the pyrazole ring?

A:

  • High-resolution X-ray diffraction (0.8 Å resolution) with synchrotron radiation .
  • Refinement tools : SHELXL for anisotropic displacement parameters and riding hydrogen models .
  • Dynamic studies : Variable-temperature XRD to track conformational changes .

Eigenschaften

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPJLHFXSMCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135318-57-8
Record name 1135318-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.